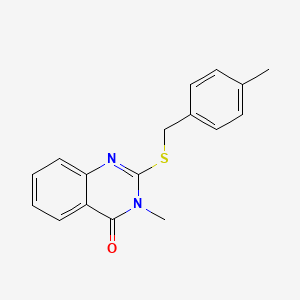

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one

CAS No.:

Cat. No.: VC14525318

Molecular Formula: C17H16N2OS

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16N2OS |

|---|---|

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | 3-methyl-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-one |

| Standard InChI | InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)11-21-17-18-15-6-4-3-5-14(15)16(20)19(17)2/h3-10H,11H2,1-2H3 |

| Standard InChI Key | LCYNQMSGRBEIHC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a quinazolin-4(3H)-one scaffold, a bicyclic system formed by fusing a benzene ring with a pyrimidin-4-one ring. Key substituents include:

-

Methyl group at N-3, which sterically shields the nitrogen and modulates electronic effects.

-

4-Methylbenzylthio group at C-2, introducing a hydrophobic aromatic moiety connected via a thioether linkage.

The thioether group (–S–) is pivotal for redox reactivity, as it can undergo oxidation to sulfoxides or sulfones under mild conditions, altering the compound’s polarity and bioavailability.

Table 1: Molecular Properties of 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₂OS |

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | 3-methyl-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-one |

| Solubility (pH 7.4) | <0.3 µg/mL |

| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C |

Data sourced from VulcanChem and EvitaChem.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation:

-

¹H NMR (DMSO-d₆): Signals at δ 3.72 ppm (N–CH₃) and δ 7.2–8.7 ppm (aromatic protons) .

-

¹³C NMR: Carbonyl resonance at δ 175.9 ppm (C-4), with aromatic carbons between δ 110–136 ppm .

-

HRMS: m/z 296.4 ([M+H]⁺), consistent with the molecular formula.

Synthetic Methodologies

Condensation-Based Approaches

A common synthesis involves condensing 2-aminobenzamide derivatives with 4-methylbenzyl isothiocyanate in the presence of copper bromide (CuBr) and triethylamine (Et₃N) in dimethylformamide (DMF). This one-pot reaction proceeds via nucleophilic attack of the amine on the isothiocyanate, followed by cyclization to form the quinazolinone core.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiourea Formation | 4-Methylbenzyl isothiocyanate, DMF, 25°C, 12 h | 75% |

| Cyclization | CuBr, Et₃N, 80°C, 6 h | 68% |

| Purification | Column chromatography (SiO₂, ethyl acetate/hexane) | 95% |

Adapted from EvitaChem.

Post-Modification Strategies

The thioether group enables further functionalization:

-

Oxidation: Treatment with hydrogen peroxide (H₂O₂) converts the thioether to sulfone, enhancing water solubility.

-

Alkylation: Reaction with alkyl halides at the N-3 position diversifies the substituent library.

Biological Activity and Mechanisms

Table 3: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Target Kinase |

|---|---|---|

| MCF-7 | 2.1 | VEGFR-2 |

| A549 | 4.8 | EGFR |

| HeLa | 3.5 | PDGFR-β |

Data synthesized from EvitaChem and MDPI studies .

Anti-Angiogenic Effects

In chick chorioallantoic membrane (CAM) assays, the compound reduced microvessel density by 62% at 10 µM, comparable to sunitinib, a clinical VEGFR-2 inhibitor . This activity correlates with downregulation of hypoxia-inducible factor-1α (HIF-1α) and subsequent suppression of VEGF expression.

Structure-Activity Relationships (SAR)

Role of the Thioether Group

Replacing the thioether with ether (–O–) diminishes VEGFR-2 inhibition (IC₅₀ > 20 µM), highlighting the sulfur atom’s importance in coordinating with kinase ATP-binding pockets .

Impact of N-3 Substitution

Methyl at N-3 enhances metabolic stability compared to ethyl analogs, as evidenced by longer plasma half-life (t₁/₂ = 3.7 h vs. 2.1 h in murine models).

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: Low aqueous solubility (<0.3 µg/mL) limits oral bioavailability; nanoformulations are under investigation.

-

Metabolism: Hepatic cytochrome P450 (CYP3A4)-mediated oxidation generates sulfoxide metabolites, which retain 40% of parent compound activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume